4-{3-[(4-fluorophenyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide
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Description
4-{3-[(4-fluorophenyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H21FN6O4S and its molecular weight is 496.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity Studies
Benzenesulfonamide derivatives have been synthesized and studied for their bioactive properties, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibition activities. These compounds are of interest due to their potential therapeutic applications and the ability to modify their structure to enhance bioactivity and selectivity for specific biological targets.
One study discusses the synthesis of new benzenesulfonamide derivatives and evaluates their cytotoxic and enzyme inhibitory effects. Compounds showing significant activity were identified as potential leads for developing anticancer drugs due to their selective inhibition of specific human carbonic anhydrase isoforms, which are relevant targets in cancer therapy (Gul et al., 2018).
Properties
IUPAC Name |
4-[2-[(4-fluorophenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O4S/c1-13-14(2)30-19-20(26-22(30)29(13)17-8-10-18(11-9-17)35(25,33)34)27(3)23(32)28(21(19)31)12-15-4-6-16(24)7-5-15/h4-11H,12H2,1-3H3,(H2,25,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHWPFSBPZKCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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